molecular formula C21H24N2O7S B4057094 [4-[Butanoyl-(2-methyl-5-nitrophenyl)sulfonylamino]phenyl] butanoate

[4-[Butanoyl-(2-methyl-5-nitrophenyl)sulfonylamino]phenyl] butanoate

Cat. No.: B4057094
M. Wt: 448.5 g/mol
InChI Key: WBQVCBLWIFDZGU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

[4-[Butanoyl-(2-methyl-5-nitrophenyl)sulfonylamino]phenyl] butanoate is a complex organic compound characterized by its unique structural features

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [4-[Butanoyl-(2-methyl-5-nitrophenyl)sulfonylamino]phenyl] butanoate typically involves multiple steps, starting from readily available precursors. The process may include:

    Nitration: Introduction of a nitro group to the aromatic ring.

    Sulfonylation: Addition of a sulfonyl group to the nitroaromatic compound.

    Acylation: Incorporation of butanoyl groups through acylation reactions.

    Esterification: Formation of the ester linkage to complete the synthesis.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and advanced purification methods like chromatography can be employed to scale up the production efficiently.

Chemical Reactions Analysis

Types of Reactions

[4-[Butanoyl-(2-methyl-5-nitrophenyl)sulfonylamino]phenyl] butanoate can undergo various chemical reactions, including:

    Oxidation: Conversion of functional groups to higher oxidation states.

    Reduction: Reduction of nitro groups to amines.

    Substitution: Electrophilic or nucleophilic substitution reactions on the aromatic ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as hydrogen gas (H₂) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH₄).

    Substitution: Reagents like halogens (Cl₂, Br₂) or nucleophiles (NH₃, OH⁻) under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group yields the corresponding amine, while oxidation can lead to the formation of carboxylic acids or other oxidized derivatives.

Scientific Research Applications

Chemistry

In chemistry, [4-[Butanoyl-(2-methyl-5-nitrophenyl)sulfonylamino]phenyl] butanoate is used as a building block for synthesizing more complex molecules. Its unique structure allows for diverse chemical modifications, making it valuable in organic synthesis.

Biology

In biological research, this compound may be used as a probe or marker due to its distinct chemical properties. It can help in studying biochemical pathways and interactions at the molecular level.

Medicine

Potential medical applications include its use as a precursor for drug development. The compound’s ability to undergo various chemical transformations makes it a candidate for designing new therapeutic agents.

Industry

In the industrial sector, this compound can be used in the production of specialty chemicals, polymers, and advanced materials.

Mechanism of Action

The mechanism by which [4-[Butanoyl-(2-methyl-5-nitrophenyl)sulfonylamino]phenyl] butanoate exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other biomolecules, leading to changes in biochemical pathways. The exact mechanism can vary depending on the context of its application.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets this compound apart is its combination of functional groups, which allows for a wide range of chemical reactions and applications. Its versatility makes it a valuable compound in various fields of research and industry.

Properties

IUPAC Name

[4-[butanoyl-(2-methyl-5-nitrophenyl)sulfonylamino]phenyl] butanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H24N2O7S/c1-4-6-20(24)22(16-10-12-18(13-11-16)30-21(25)7-5-2)31(28,29)19-14-17(23(26)27)9-8-15(19)3/h8-14H,4-7H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WBQVCBLWIFDZGU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(=O)N(C1=CC=C(C=C1)OC(=O)CCC)S(=O)(=O)C2=C(C=CC(=C2)[N+](=O)[O-])C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H24N2O7S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

448.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
[4-[Butanoyl-(2-methyl-5-nitrophenyl)sulfonylamino]phenyl] butanoate
Reactant of Route 2
Reactant of Route 2
[4-[Butanoyl-(2-methyl-5-nitrophenyl)sulfonylamino]phenyl] butanoate
Reactant of Route 3
Reactant of Route 3
[4-[Butanoyl-(2-methyl-5-nitrophenyl)sulfonylamino]phenyl] butanoate
Reactant of Route 4
Reactant of Route 4
[4-[Butanoyl-(2-methyl-5-nitrophenyl)sulfonylamino]phenyl] butanoate
Reactant of Route 5
Reactant of Route 5
[4-[Butanoyl-(2-methyl-5-nitrophenyl)sulfonylamino]phenyl] butanoate
Reactant of Route 6
Reactant of Route 6
[4-[Butanoyl-(2-methyl-5-nitrophenyl)sulfonylamino]phenyl] butanoate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.